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Compound of Interest

Compound Name: 8-Ethylquinoline-3-carboxamide

CAS No.: 71083-37-9

Cat. No.: B2789109

Get Quote

Executive Summary & Strategic Context
In the development of quinoline-based kinase inhibitors (e.g., targeting ATM or NK3 receptors),

the precise positioning of substituents governs potency and metabolic stability. The 8-
ethylquinoline-3-carboxamide scaffold presents a specific analytical challenge: distinguishing

the 8-ethyl regioisomer from the thermodynamically likely 5-ethyl or 6-ethyl byproducts, and

confirming the 3-carboxamide functionality against potential 2- or 4- isomers derived from

ambiguous cyclization pathways.

This guide moves beyond basic characterization, employing a Self-Validating Analytical System

that cross-references synthetic origin with advanced spectroscopic correlations (2D NMR,

HRMS) to eliminate structural ambiguity.

Synthetic Origin & Impurity Profile
Understanding the synthesis dictates the elucidation strategy. The most robust route to this

scaffold typically involves the Gould-Jacobs reaction or a Vilsmeier-Haack cyclization starting

from 2-ethylaniline.
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Precursor: 2-Ethylaniline (Defines the 8-position if cyclization occurs ortho to the amine).

Critical Risk: Cyclization at the incorrect carbon or ring opening/re-closure events could lead

to isomeric mixtures.

Target Formula:

Exact Mass: 200.0950 Da

The Self-Validating Analytical Workflow
The following workflow ensures that every structural claim is supported by orthogonal data.
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Figure 1: Step-by-step structural elucidation workflow ensuring orthogonal validation.

Primary Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Before NMR analysis, the molecular formula must be indisputable.

Method: ESI-TOF or Orbitrap (Positive Mode).

Expected [M+H]+: 201.1022 m/z.

Validation Criteria: Mass error < 5 ppm.

Fragment Ions: Look for loss of

(

) characteristic of primary amides, and loss of

(ethyl radical) in
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.

Vibrational Spectroscopy (FT-IR)
Confirm the carboxamide functionality to rule out nitrile or ester intermediates.

Amide I (C=O stretch): Strong band at 1660–1690 cm⁻¹.

Amide II (N-H bend): Medium band at 1600–1620 cm⁻¹.

N-H Stretch: Doublet pattern (asymmetric/symmetric) at 3150–3350 cm⁻¹ (primary amide).

Nuclear Magnetic Resonance (NMR) Elucidation
This is the core of the elucidation. The solvent of choice is DMSO-d6 to ensure solubility and

clear observation of exchangeable amide protons.

1H NMR Assignment (500 MHz, DMSO-d6)
The quinoline ring protons are assigned based on chemical shift logic and coupling constants (

).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2789109?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Proton Type

Chemical Shift
(

, ppm)

Multiplicity (

Hz)

Structural
Logic

H-2 Ar-H (Pyridine) 9.15 – 9.30

Singlet (s) or

doublet (

)

Most deshielded

due to N-atom

and C=O

anisotropy.

H-4 Ar-H (Pyridine) 8.70 – 8.90 Singlet (s)

Deshielded;

typically a singlet

if H-2 is singlet.

NH₂ Amide 7.60 & 8.20
Broad Singlets

(br s)

Diastereotopic

due to restricted

rotation;

exchangeable

with D₂O.

H-5 Ar-H (Benzene) 7.80 – 8.00
Doublet (

)

Pseudo-ortho to

N; often

deshielded.

H-6 Ar-H (Benzene) 7.50 – 7.65 Triplet (t) / dd

Meta to ethyl;

couples to H-5

and H-7.

H-7 Ar-H (Benzene) 7.60 – 7.75
Doublet (

)

Diagnostic: Ortho

to the 8-ethyl

group.

H-8 Substituted — —

Absence

confirms

substitution at

pos 8.

Ethyl-CH₂ Aliphatic 3.20 – 3.40
Quartet (

)

Deshielded by

aromatic ring

current.
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Ethyl-CH₃ Aliphatic 1.30 – 1.45
Triplet (

)

Classic ethyl

terminus.

13C NMR & DEPT-135
Carbon Count: Expect 12 distinct carbon signals.

DEPT-135 Analysis:

Up (Positive): 5 CH signals (C-2, C-4, C-5, C-6, C-7) + 1 CH₃ (Ethyl).

Down (Negative): 1 CH₂ (Ethyl).

Invisible (Quaternary): C-3 (C=O attached), C-8 (Ethyl attached), C-4a, C-8a, C=O

(Amide).[1][2][3][4]

Definitive Proof: 2D NMR Correlations
To rigorously prove the 8-ethyl and 3-carboxamide positions, specific long-range correlations

are required.

HMBC (Heteronuclear Multiple Bond Correlation)
HMBC connects protons to carbons 2-3 bonds away. This bridges the "islands" of protons.

Proof of 3-Carboxamide:

H-2 and H-4 must both show strong correlations to the Amide Carbonyl (C=O) (~165-168

ppm).

H-2 and H-4 should correlate to C-4a and C-8a (Quaternary bridgeheads).

Proof of 8-Ethyl:

The Ethyl-CH₂ protons must correlate to C-8 (quaternary), C-7 (aromatic CH), and C-8a

(bridgehead).
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Crucial: If the ethyl were at position 6, the CH₂ would correlate to two CH carbons (C-5

and C-7). At position 8, it correlates to only one CH (C-7) and one quaternary (C-8a).

NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY provides spatial proximity data, acting as the final "geometric proof."

The "Smoking Gun" Signal: A strong NOE cross-peak between the Ethyl-CH₂ protons and H-

7.

H-4 / H-5 Proximity: A cross-peak between H-4 and H-5 confirms the fusion of the rings and

orientation.

Amide / H-2 or H-4: Depending on rotamer population, amide protons may show NOE to H-2

or H-4.

Connectivity Logic Diagram
The diagram below illustrates the specific HMBC and NOESY correlations required to confirm

the structure.
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Figure 2: Key HMBC (Blue/Dashed) and NOESY (Red/Solid) correlations establishing the 8-

ethyl and 3-carboxamide positions.

Experimental Protocols
Sample Preparation for NMR
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Mass: Weigh 5–10 mg of the purified solid.

Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

Note: If solubility is poor, gently warm to 40°C. Avoid CDCl₃ if possible, as amide protons

may broaden or disappear due to exchange or poor solvation.

Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming

errors.

NMR Acquisition Parameters (Standard 500 MHz)
1H (1D): Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s, Scans (NS) = 16.

13C (1D): Power-gated decoupling, D1 ≥ 2.0s (to detect quaternary carbons), NS ≥ 512.

gHMBC: Optimize for long-range coupling

.

gNOESY: Mixing time (

) = 300–500 ms.
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PubChem Compound Record (Isomer Context)

PubChem CID 25208904 (3-Ethyl-8-quinolinecarboxamide).[7] Used for comparative

exclusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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